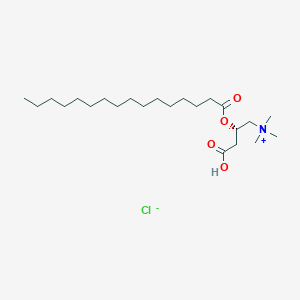

D-Palmitoylcarnitine chloride

Description

Properties

IUPAC Name |

[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Palmitoylcarnitine Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Palmitoylcarnitine chloride, a long-chain acylcarnitine, is an endogenous metabolite that plays a crucial role in cellular energy metabolism. Beyond its physiological functions, it has garnered significant interest in the scientific community for its multifaceted mechanism of action, which includes the modulation of key enzymes, induction of cellular stress pathways, and potential as a therapeutic agent in various disease contexts, notably in cancer. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase

The primary and most well-characterized mechanism of action of this compound is the inhibition of carnitine palmitoyltransferase (CPT), a key enzyme system in the mitochondrial beta-oxidation of long-chain fatty acids. The CPT system comprises two main enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane. D-Palmitoylcarnitine acts as a product inhibitor of this pathway.

Quantitative Data on Cellular Effects

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from studies on its impact on cancer cell lines.

Table 1: Effect of this compound on Colorectal Cancer Cell Survival

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Relative Cell Survival (%) |

| HT29 | 50 | 24-48 | ~80 |

| HT29 | 100 | 24-48 | ~10 |

| HCT 116 | 50 | 24-48 | ~80 |

| HCT 116 | 100 | 24-48 | ~10 |

| CCD 841 (non-transformed) | 100 | 24-48 | ~90 |

Data synthesized from a study on the effect of palmitoylcarnitine (B157527) on colorectal cancer cell survival[1].

Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cells

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Caspase-3 Activity |

| HT29 | 50 | 24 | Increased |

| HT29 | 100 | 24 | Significantly Increased |

Data synthesized from a study on the effect of palmitoylcarnitine on colorectal cancer cell survival[1].

Cellular and Mitochondrial Effects

Beyond its direct impact on CPT, this compound elicits a cascade of cellular and mitochondrial events, contributing to its overall biological activity.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with D-Palmitoylcarnitine has been shown to lead to the activation of caspase-3, a key executioner caspase.[1][2][3]

Generation of Reactive Oxygen Species (ROS)

An important aspect of this compound's mechanism is its ability to induce the production of reactive oxygen species (ROS) within cells. This increase in ROS contributes to oxidative stress, which can damage cellular components and trigger apoptotic pathways. The elevated ROS levels are often linked to mitochondrial dysfunction.

Modulation of Mitochondrial Membrane Potential

This compound has been observed to alter the mitochondrial membrane potential, a critical parameter for mitochondrial function and cellular health. These alterations can further contribute to the induction of apoptosis.

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways, leading to its diverse cellular effects.

Protein Kinase C (PKC) Pathway

D-Palmitoylcarnitine has been shown to interact with and modulate the activity of Protein Kinase C (PKC) isoforms. Specifically, it can affect the distribution of PKC isoforms within the cell and decrease the phosphorylation of PKC substrates, thereby influencing downstream signaling events related to cell differentiation and proliferation.[4]

Raf-MEK-ERK Pathway

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Some evidence suggests that the broader context of fatty acid metabolism, in which D-palmitoylcarnitine is an intermediate, can influence this pathway.[5][6][7][8] Dysregulation of fatty acid oxidation can impact cellular signaling, and while direct interaction of D-palmitoylcarnitine with Raf-MEK-ERK components is not fully elucidated, its metabolic effects likely have downstream consequences on this pathway.

Inhibition of Na+/K+-ATPase

This compound has been shown to inhibit the activity of Na+/K+-ATPase, also known as the sodium-potassium pump.[9] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of the Na+/K+-ATPase can lead to disruptions in ion homeostasis and cellular function. However, the physiological relevance of this inhibition is debated, as the concentrations required for this effect may be higher than those that cause changes in membrane permeability.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Carnitine Palmitoyltransferase (CPT) Activity Assay

This protocol outlines the measurement of CPT1 and CPT2 activity in isolated mitochondria or permeabilized cells.

Methodology:

-

Sample Preparation: Isolate mitochondria from tissue or cells using differential centrifugation or permeabilize cultured cells with a suitable detergent (e.g., digitonin).[10][11][12][13]

-

Reaction Mixture: Prepare a reaction buffer containing radiolabeled [3H]L-carnitine, palmitoyl-CoA, and the desired concentrations of this compound.

-

Assay Initiation: Initiate the reaction by adding the mitochondrial or cell preparation to the reaction mixture.

-

Incubation: Incubate at 37°C for a defined period.

-

Differentiation of CPT1 and CPT2 Activity: To measure CPT2 activity specifically, pre-incubate the sample with malonyl-CoA, a specific inhibitor of CPT1.[14]

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid.

-

Product Extraction: Extract the radiolabeled product, [3H]palmitoylcarnitine, using an organic solvent like butanol.

-

Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting.

-

Data Analysis: Calculate the CPT activity as nanomoles of palmitoylcarnitine formed per minute per milligram of protein.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol details a fluorometric assay to measure the activity of caspase-3, a key marker of apoptosis.

Methodology:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

-

Reaction Setup: In a microplate, combine the cell lysate with a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

-

Incubation: Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

-

Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity, often expressed as a fold-change relative to untreated control cells.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay to measure intracellular ROS levels.

Methodology:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Loading with DCFDA: Incubate the cells with DCFDA, a cell-permeable dye. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH.

-

Treatment: Treat the cells with this compound.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Quantify the level of intracellular ROS by comparing the fluorescence of treated cells to that of control cells.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action centered around its ability to inhibit the carnitine palmitoyltransferase system. This primary action triggers a cascade of downstream events, including the induction of apoptosis and the generation of reactive oxygen species, ultimately leading to cell death, particularly in cancer cells. Furthermore, its ability to modulate key signaling pathways such as the PKC and potentially the Raf-MEK-ERK pathways, as well as its inhibitory effect on the Na+/K+-ATPase, highlights its broad impact on cellular function. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the intricate biological effects of this important endogenous metabolite. A deeper understanding of these mechanisms will be crucial for exploring the full therapeutic potential of this compound and related compounds in various disease models.

References

- 1. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palmitoylcarnitine modulates interaction protein kinase C delta-GAP-43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of palmitoyl carnitine and LPC on cardiac sarcolemmal Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Palmitoylcarnitine Chloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Palmitoylcarnitine chloride is the ester derivative of carnitine and palmitic acid, a common saturated fatty acid. It plays a crucial role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production in the form of ATP. Dysregulation of fatty acid metabolism is a hallmark of various diseases, including cancer, metabolic syndrome, and cardiovascular diseases. Consequently, this compound has emerged as a valuable tool for studying cellular bioenergetics, apoptosis, and signaling pathways in in vitro cell culture models.

These application notes provide a comprehensive overview of the experimental use of this compound, including detailed protocols for key assays and a summary of its effects on various cell lines.

Mechanism of Action

D-Palmitoylcarnitine is formed from palmitoyl-CoA and carnitine by the enzyme carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) converts D-Palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway.

Beyond its role in metabolism, at pathological concentrations, D-Palmitoylcarnitine can induce a range of cellular effects, including:

-

Induction of Apoptosis: Particularly in cancer cells, D-Palmitoylcarnitine can trigger mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate and stimulating the production of reactive oxygen species (ROS), leading to oxidative stress.

-

Pro-inflammatory Signaling: It has been shown to increase the expression and secretion of pro-inflammatory cytokines like IL-6.

-

Alteration of Calcium Homeostasis: D-Palmitoylcarnitine can induce a rapid influx of intracellular calcium (Ca2+), an important second messenger in many signaling pathways.

-

Modulation of Ion Channels and Pumps: It can affect membrane proteins that act as ion channels and pumps, including Na+/K+-ATPase.

-

Inhibition of Protein Kinase C (PKC): Some studies suggest that D-Palmitoylcarnitine can act as a PKC inhibitor.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cell lines as reported in the literature.

Table 1: Effects of this compound on Cell Viability

| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |

| PC3 (Prostate Cancer) | WST-1 | 0-100 | 24 | Dose-dependent decrease in viability |

| PNT1A (Normal Prostate) | WST-1 | 0-100 | 24 | Less sensitive to viability reduction compared to PC3 |

| HT29 (Colorectal Cancer) | Crystal Violet | 50, 100 | 24, 48 | Significant decrease in cell survival |

| HCT 116 (Colorectal Cancer) | Crystal Violet | 50, 100 | 24, 48 | Significant decrease in cell survival |

| CCD 841 (Normal Colon) | Crystal Violet | 50, 100 | 24, 48 | Less sensitive to viability reduction compared to HT29 and HCT 116 |

| HepG2 (Liver Cancer) | MTT | Not specified | Not specified | Inhibition of cell growth |

Table 2: Effects of this compound on Mitochondrial Function

| Cell Line/Model | Parameter Measured | Concentration (µM) | Observed Effect |

| Rat Ventricular Myocytes | Mitochondrial Membrane Potential (Δψm) | 1, 5 | Slight hyperpolarization |

| Rat Ventricular Myocytes | Mitochondrial Membrane Potential (Δψm) | 10 | Depolarization |

| Rat Ventricular Myocytes | Mitochondrial Permeability Transition Pore (mPTP) | 10 | Opening of mPTP |

| Rat Ventricular Myocytes | Reactive Oxygen Species (ROS) Generation | 1 | Modest increase |

| Rat Ventricular Myocytes | Reactive Oxygen Species (ROS) Generation | 10 | Rapid and large increase (3.4-fold) |

| HT29 (Colorectal Cancer) | H₂O₂ Emission | 50, 100 |

Measuring Carnitine Palmitoyltransferase 1 (CPT1) Activity: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, accurate measurement of Carnitine Palmitoyltransferase 1 (CPT1) activity is crucial for understanding metabolic regulation and developing therapeutic interventions for diseases such as obesity, diabetes, and fatty acid oxidation disorders. CPT1, the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation, catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines, facilitating their transport into the mitochondrial matrix for β-oxidation.

This document provides detailed application notes and protocols for measuring CPT1 activity. While the inquiry specified the use of D-Palmitoylcarnitine chloride, it is important to note that CPT1 is stereospecific for L-carnitine and its esters. The biologically relevant reaction involves the formation of L-palmitoylcarnitine from palmitoyl-CoA and L-carnitine (the "forward reaction"). Therefore, the protocols provided herein focus on well-established and validated methods for measuring the forward activity of CPT1. Two primary methods will be detailed: a radioisotopic assay and a spectrophotometric assay.

Key Concepts and Principles

The measurement of CPT1 activity typically relies on one of two main principles:

-

Radioisotopic Assay: This method follows the incorporation of a radiolabeled substrate, typically [3H]L-carnitine or [14C]palmitoyl-CoA, into the product, palmitoylcarnitine (B157527). The radiolabeled product is then separated from the unreacted substrate, and the radioactivity is quantified to determine enzyme activity. This is a highly sensitive and direct method.

-

Spectrophotometric Assay: This indirect method measures the production of Coenzyme A (CoA-SH) as a byproduct of the CPT1 reaction. The released CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically. This method is generally less sensitive than the radioisotopic assay but offers the convenience of a continuous assay and avoids the use of radioactive materials.

Data Presentation

Table 1: Typical CPT1 Activity in Various Rat Tissues

| Tissue | CPT1 Activity (nmol/min/mg protein) | Reference |

| Liver | 1.5 - 3.0 | |

| Heart | 0.5 - 1.5 | |

| Skeletal Muscle (soleus) | 0.3 - 0.8 | |

| Brown Adipose Tissue | 2.0 - 4.0 | |

| White Adipose Tissue | 0.05 - 0.2 |

Note: Values can vary depending on the specific assay conditions, animal strain, and physiological state.

Table 2: Kinetic Parameters of CPT1 Isoforms

| Isoform | Substrate | Km (µM) | Inhibitor | IC50 (µM) | Reference |

| CPT1A (Liver) | Palmitoyl-CoA | 20 - 40 | Malonyl-CoA | 2 - 5 | |

| L-Carnitine | 200 - 500 | ||||

| CPT1B (Muscle) | Palmitoyl-CoA | 25 - 50 | Malonyl-CoA | 0.02 - 0.05 | |

| L-Carnitine | 300 - 600 |

Experimental Protocols

Protocol 1: Radioisotopic Assay for CPT1 Activity

This protocol is adapted from established methods and is suitable for isolated mitochondria.

Materials:

-

Isolated mitochondria (from tissue of interest)

-

Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM DTT, 1% (w/v) fatty acid-free BSA

-

Substrate Mix:

-

Palmitoyl-CoA (10 mM stock in water)

-

L-[methyl-3H]Carnitine hydrochloride (10-20 Ci/mmol)

-

L-Carnitine (100 mM stock in water)

-

-

Stop Solution: 1 M HCl

-

Wash Solution: 1 M KCl

-

Scintillation fluid

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fresh or frozen tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

-

Reaction Setup:

-

In a microcentrifuge tube, add 50-100 µg of mitochondrial protein.

-

Add Assay Buffer to a final volume of 180 µL.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Prepare the Substrate Mix. For a final concentration of 100 µM palmitoyl-CoA and 500 µM L-carnitine (including the radiolabel), add the appropriate volumes of stock solutions. The specific activity of L-[3H]Carnitine should be adjusted to ensure adequate signal.

-

Add 20 µL of the Substrate Mix to each tube to start the reaction.

-

Incubate at 37°C for 5-10 minutes. The incubation time should be within the linear range of the assay.

-

-

Stop Reaction:

-

Add 50 µL of Stop Solution (1 M HCl) to each tube to terminate the reaction.

-

-

Separation of Product:

-

To separate the radiolabeled palmitoylcarnitine from unreacted L-[3H]carnitine, an organic extraction or a solid-phase extraction can be used. A common method is to wash the sample with an organic solvent like butanol.

-

Alternatively, a cation exchange resin can be used to bind the unreacted L-[3H]carnitine.

-

-

Quantification:

-

Transfer an aliquot of the aqueous phase (containing the [3H]palmitoylcarnitine) to a scintillation vial.

-

Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

-

Calculation of CPT1 Activity:

-

Calculate the amount of product formed based on the specific activity of the L-[3H]Carnitine.

-

Express the CPT1 activity as nmol of palmitoylcarnitine formed per minute per milligram of mitochondrial protein.

-

Protocol 2: Spectrophotometric Assay for CPT1 Activity

This protocol is based on the measurement of Coenzyme A (CoA-SH) production using DTNB.

Materials:

-

Isolated mitochondria or cell lysates

-

Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100

-

DTNB Solution: 2 mM DTNB in Assay Buffer (prepare fresh)

-

Substrate 1: Palmitoyl-CoA (1 mM stock in water)

-

Substrate 2: L-Carnitine (10 mM stock in water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

Isolate mitochondria as described in Protocol 1. Alternatively, prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration.

-

-

Reaction Setup:

-

In a 96-well plate, add 20-50 µg of mitochondrial protein or cell lysate to each well.

-

Add 175 µL of the DTNB Solution to each well.

-

Add 10 µL of 10 mM L-Carnitine to each well.

-

Include a blank control for each sample containing the sample and DTNB solution but no palmitoyl-CoA.

-

-

Initiate Reaction:

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Add 10 µL of 1 mM Palmitoyl-CoA to each well to start the reaction.

-

-

Measurement:

-

Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C.

-

Take readings every minute for 10-15 minutes.

-

-

Calculation of CPT1 Activity:

-

Determine the rate of change in absorbance (ΔA/min).

-

Subtract the rate of the blank control from the sample rate.

-

Calculate the CPT1 activity using the molar extinction coefficient of the TNB-CoA adduct (13,600 M-1cm-1 at 412 nm).

-

Express the CPT1 activity as nmol of CoA-SH produced per minute per milligram of protein.

-

Mandatory Visualizations

Caption: Regulation of CPT1 and its role in fatty acid oxidation.

Caption: General workflow for measuring CPT1 activity.

Application Notes and Protocols: D-Palmitoylcarnitine Chloride in Liposomal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Palmitoylcarnitine chloride is a versatile molecule increasingly utilized in advanced drug delivery systems. Its unique properties as a cationic lipid and a bioactive agent make it a valuable component in liposomal formulations. This document provides detailed application notes and protocols for the incorporation of this compound into liposomes for targeted drug delivery, with a specific focus on an anticancer application.

Introduction to this compound in Liposomes

This compound serves a dual function in liposomal drug delivery. Firstly, its cationic nature, imparted by the quaternary ammonium (B1175870) group of the carnitine moiety, facilitates the formulation of positively charged liposomes. This cationic surface charge can enhance the interaction of liposomes with negatively charged cell membranes, potentially leading to increased cellular uptake. Secondly, this compound has been identified as a Protein Kinase C (PKC) inhibitor.[1][2] This intrinsic biological activity can be leveraged to create synergistic therapeutic effects when co-formulated with other active pharmaceutical ingredients (APIs), particularly in cancer therapy where PKC signaling pathways are often dysregulated.

A notable application of this compound is in the development of nanoliposomes for the targeted delivery of chemotherapeutic agents to pancreatic cancer.[1][2][3][4] In this context, it is used to formulate PEGylated nanoliposomes loaded with a lipophilic drug, Gemcitabine Elaidate. The resulting formulation, termed PGPLs, demonstrates enhanced cellular uptake and anticancer potency.[1][2]

Key Applications

-

Cationic Liposome (B1194612) Formulation: To enhance cellular uptake and interaction with negatively charged biological membranes.[1][2]

-

Targeted Drug Delivery: The positive charge can be used to target tumor neovasculature, which is known to be more negatively charged than healthy tissues.[1][2]

-

Combination Therapy: As a PKC inhibitor, it can be combined with other anticancer agents to achieve synergistic effects and overcome drug resistance.[1]

-

Improved Encapsulation of Lipophilic Drugs: The inclusion of this compound can influence the lipid bilayer structure, potentially enhancing the encapsulation of lipophilic drugs like Gemcitabine Elaidate.[1]

Quantitative Data Summary

The following tables summarize the physicochemical characteristics of Palmitoyl-DL-carnitine chloride-containing liposomes (PGPLs) loaded with Gemcitabine Elaidate, as reported in the literature.[1][2][4]

Table 1: Physicochemical Properties of Optimized PGPLs

| Parameter | Value |

| Particle Size (nm) | 80 ± 2.31 |

| Polydispersity Index (PDI) | 0.15 ± 0.05 |

| ζ-Potential (mV) | +31.6 ± 3.54 |

Table 2: Drug Encapsulation and Loading in PGPLs

| Parameter | Value |

| Gemcitabine Elaidate Encapsulation Efficiency (% w/v) | 93.25 |

| Gemcitabine Encapsulation Efficiency (% w/v) | 29.63 |

| Drug Loading (% w/w) | 4.77 |

Experimental Protocols

Protocol for Preparation of this compound Liposomes (Modified Hydration Method)

This protocol is based on the methodology described for the preparation of PGPLs.[1][4]

Materials:

-

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Palmitoyl-DL-carnitine chloride

-

Gemcitabine Elaidate (or other lipophilic API)

-

Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

-

Lipid Film Preparation:

-

Accurately weigh and dissolve DOPC, cholesterol, DSPE-PEG2000, Palmitoyl-DL-carnitine chloride, and Gemcitabine Elaidate in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Ensure complete dissolution of all components to form a clear solution.

-

Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids.

-

Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

-

For final traces of solvent removal, place the flask under high vacuum overnight.

-

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the lipid phase transition temperature (e.g., 60°C).

-

Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

-

Agitate the flask by gentle rotation (without creating foam) until the lipid film is completely hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. This process may take 30-60 minutes.

-

-

Size Reduction (Sonication/Extrusion):

-

To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

-

Sonication: Use a probe sonicator to sonicate the liposome suspension in an ice bath to prevent lipid degradation. Sonication is typically performed in cycles (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.

-

Extrusion (Recommended): For a more homogenous size distribution, subject the MLV suspension to extrusion. This involves passing the suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should be performed at a temperature above the lipid transition temperature.

-

-

Purification:

-

To remove unencapsulated drug, the liposome suspension can be purified by methods such as dialysis against the hydration buffer or size exclusion chromatography using a Sephadex column.

-

Protocol for Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute the liposome formulation with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).

-

Perform the measurement in triplicate and report the average values with standard deviation.

-

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry

-

Procedure:

-

Dilute the liposome sample with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Inject the sample into a specialized zeta potential cell.

-

Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential by the instrument software using the Helmholtz-Smoluchowski equation.

-

Perform the measurement in triplicate and report the average values with standard deviation.

-

3. Encapsulation Efficiency Determination:

-

Technique: High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Total Drug Concentration (Ctotal): Disrupt a known volume of the liposome suspension by adding a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug. Analyze the drug concentration using a validated HPLC method.

-

Free Drug Concentration (Cfree): Separate the unencapsulated drug from the liposomes. This can be achieved by ultracentrifugation, where the supernatant will contain the free drug, or by using centrifugal filter units (e.g., Amicon® Ultra). Analyze the drug concentration in the supernatant/filtrate using HPLC.

-

Calculate Encapsulation Efficiency (EE%): EE (%) = [(Ctotal - Cfree) / Ctotal] x 100

-

Visualizations

Caption: Workflow for the preparation of this compound liposomes.

Caption: Proposed mechanism of action for this compound liposomes.

References

- 1. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Note: A Robust LC-MS/MS Method for the Quantification of D-Palmitoylcarnitine Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoylcarnitine (B157527) is a critical acylcarnitine that facilitates the transport of long-chain fatty acids, such as palmitic acid, from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-producing pathway.[1][2] The transport process, known as the carnitine shuttle, involves the conversion of palmitoyl-CoA to palmitoylcarnitine on the outer mitochondrial membrane, transport across the inner membrane, and reconversion to palmitoyl-CoA within the matrix.[3][4] Accurate quantification of specific acylcarnitines is essential for studying metabolic disorders, inherited diseases of mitochondrial oxidation, and assessing the effects of new drug candidates on fatty acid metabolism.[5][6]

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Palmitoylcarnitine chloride in a biological matrix. The use of a stable isotope-labeled internal standard and hydrophilic interaction chromatography (HILIC) ensures high accuracy and retention of this polar analyte.[7][8]

Experimental Protocols

Materials and Reagents

-

Standards: this compound, d3-Palmitoylcarnitine (or other suitable deuterated analog like d3-Octanoyl carnitine) as an internal standard (IS).[7]

-

Solvents: Acetonitrile (B52724) (ACN) and water (LC-MS grade).

-

Reagents: Ammonium acetate, formic acid.

-

Biological Matrix: Control plasma (e.g., mouse, human).

Instrumentation

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[7]

-

HPLC System: An HPLC or UPLC system capable of delivering accurate gradients.

-

Analytical Column: Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size) or equivalent.[7]

Preparation of Standards and Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (d3-Palmitoylcarnitine) in acetonitrile.[7]

-

Working Standard Solutions: Serially dilute the D-Palmitoylcarnitine stock solution with a 1:1 ACN/water mixture to prepare working standards for the calibration curve.[7]

-

Internal Standard Working Solution: Dilute the IS stock solution with a 1:1 ACN/water mixture to a final concentration of 250 ng/mL.[7]

-

Calibration Curve: Prepare calibration standards in control plasma over a concentration range of 1–1000 ng/mL.[7] In a 96-well plate, add 50 µL of control plasma, 10 µL of the appropriate working standard solution, and 20 µL of the internal standard working solution to each well.[7]

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the plasma sample, add 20 µL of the internal standard working solution.[7]

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.[7]

-

Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[9]

-

Transfer an aliquot of the clear supernatant for LC-MS/MS analysis.

-

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | Atlantis HILIC Silica (50 x 2.0 mm, 4 µm)[7] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water (with 5% ACN)[7] |

| Mobile Phase B | 5 mM Ammonium Acetate in Water (with 95% ACN)[7] |

| Flow Rate | 0.4 mL/min[7] |

| Gradient | Start at 90% B, decrease to 10% B over 1 min, hold for 1 min, return to 90% B and re-equilibrate for 2 min.[7] |

| Injection Volume | 10 µL[7] |

| Column Temperature | Ambient |

| Total Run Time | 5 minutes[7] |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |

| MRM Transition (Analyte) | Q1: 400.4 m/z → Q3: 341.3 m/z[7] |

| MRM Transition (IS) | Q1: 403.4 m/z → Q3: 341.3 m/z (for d3-Palmitoylcarnitine)[7] |

| Turbo Temperature | 500°C[7] |

| Nebulizing Gas Flow | 50 L/min[7] |

| Dwell Time | 100 ms[7] |

Note on Enantiomers: This method quantifies total palmitoylcarnitine. To specifically resolve D- and L-Palmitoylcarnitine, a chiral HPLC column and modified chromatographic conditions would be required.[10]

Data and Performance

The method demonstrates excellent performance for the quantification of palmitoylcarnitine in plasma.

Table 3: Summary of Method Performance Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 1–1000 ng/mL in mouse plasma[7] |

| Correlation Coefficient (r²) | >0.989[7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma[7] (Can be as low as 0.35 nmol/L in cell extracts)[11] |

| Inter-day Precision (CV%) | 6.1% to 7.6%[7] |

| Inter-day Accuracy (Bias%) | -13.6% to 8.8%[7] |

| Mean Recovery | 85.4%[7] |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for D-Palmitoylcarnitine quantification.

Biological Pathway Diagram

Caption: Carnitine shuttle for long-chain fatty acid transport.

Conclusion

The described LC-MS/MS method provides a rapid, robust, and sensitive protocol for the quantification of this compound in plasma. The simple protein precipitation step for sample preparation and the use of HILIC for chromatographic separation make this method highly suitable for high-throughput analysis in clinical research and drug development settings. The specificity achieved through MRM detection ensures reliable data for metabolic studies.

References

- 1. Human Metabolome Database: Showing metabocard for Palmitoylcarnitine (HMDB0000222) [hmdb.ca]

- 2. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bevital.no [bevital.no]

- 8. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 10. scirp.org [scirp.org]

- 11. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting inconsistent results with D-Palmitoylcarnitine chloride

Welcome to the technical support center for D-Palmitoylcarnitine chloride. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

D-Palmitoylcarnitine is an ester derivative of carnitine that plays a role in fatty acid metabolism.[1] It is the D-isomer of the more biologically active L-Palmitoylcarnitine. The L-isomer is a key intermediate in the transport of long-chain fatty acids, such as palmitic acid, into the mitochondrial matrix for subsequent β-oxidation and energy production in the form of ATP.[1][2][3] While the L-isomer is actively transported, the specific roles and activities of the D-isomer are less characterized but it may have different or inhibitory effects.

Q2: What are the key differences between D-, L-, and DL-Palmitoylcarnitine chloride?

The key difference lies in their stereochemistry, which significantly impacts their biological activity.

-

L-Palmitoylcarnitine: This is the naturally occurring and biologically active isomer. It is recognized by the carnitine palmitoyltransferase (CPT) system, which facilitates its transport into the mitochondria for fatty acid oxidation.[2][3][4]

-

D-Palmitoylcarnitine: As the enantiomer of the L-isomer, it is not typically recognized by the CPT enzymes in the same way. It may act as an inhibitor or have off-target effects.

-

DL-Palmitoylcarnitine: This is a racemic mixture containing equal amounts of the D- and L-isomers.[4][5] Experimental results using the DL-form will be a composite of the effects of both isomers.

It is crucial to use the correct isomer for your specific experimental goals to ensure reproducible and interpretable results.

Q3: How should I store this compound?

This compound should be stored as a solid at -20°C.[4][6][7] Under these conditions, it is stable for at least two to four years.[2][4][5][8] It is not recommended to store aqueous solutions for more than one day.[2] For stock solutions in organic solvents, it is best to aliquot and store at -80°C for up to a year to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Inconsistent Results

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Q: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

A: this compound has limited solubility in water. Direct dissolution in aqueous buffers or media can be challenging and lead to precipitation, causing inconsistent effective concentrations.

Troubleshooting Steps:

-

Prepare a Concentrated Stock Solution in an Organic Solvent: this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[4][5] Prepare a high-concentration stock solution in one of these solvents first.

-

Use Heat or Sonication for Aqueous Solutions: If you must use an aqueous solution, gentle warming or sonication can aid dissolution.[6][7] However, be aware that aqueous solutions are not stable for long-term storage.[2]

-

Step-wise Dilution: When adding the compound to your aqueous experimental medium, perform serial dilutions and vortex between each step to ensure it remains dissolved.

-

Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Solubility Data Summary

| Solvent | L-Palmitoylcarnitine-d3 chloride Solubility[4] | DL-Palmitoylcarnitine chloride Solubility[5] | DL/L-Palmitoylcarnitine chloride (H₂O)[6][7] |

| Ethanol | ~20 mg/mL | ~20 mg/mL | - |

| DMSO | ~10 mg/mL | ~14 mg/mL | - |

| DMF | ~20 mg/mL | ~20 mg/mL | - |

| Water | Slightly soluble (warmed, sonicated)[2] | 25 mg/mL (with heat or sonication) | 25 mg/mL (with heat or sonication) |

Issue 2: High Variability in Cell Viability Assays

Q: My cell viability or cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent results in cell viability assays can stem from several factors, including the compound's stability, its effects on mitochondrial function, and the specific assay used.

Troubleshooting Steps:

-

Ensure Complete Solubilization: As mentioned above, incomplete dissolution can lead to variable concentrations.

-

Consider the Isomer: Ensure you are using the same isomer (D-, L-, or DL-) consistently, as their effects on cells can differ.

-

Concentration-Dependent Effects: Palmitoylcarnitine (B157527) can have biphasic effects. For example, low concentrations of L-Palmitoylcarnitine may slightly hyperpolarize the mitochondrial membrane, while higher concentrations can lead to depolarization, increased reactive oxygen species (ROS) production, and apoptosis.[10][11][12] This dose-dependent variability can lead to inconsistent results if concentrations are not carefully controlled. In PC3 prostate cancer cells, concentrations above 50 µM significantly decreased cell viability, whereas no toxicity was observed in normal PNT1A cells.[13]

-

Choice of Viability Assay: The mechanism of action of Palmitoylcarnitine involves mitochondrial function.[10][14] Therefore, viability assays that rely on mitochondrial reductase activity (e.g., MTT, MTS, XTT, resazurin) may be directly affected by the compound, leading to artifacts.[15][16][17] It is advisable to use a secondary, non-mitochondrial based assay, such as a dye exclusion assay (e.g., Trypan Blue) or a method that measures ATP levels, to confirm your results.[16][17]

-

Incubation Time: The duration of exposure can significantly impact the outcome. Shorter incubation times may not be sufficient to observe effects, while longer times could lead to secondary effects. Optimize the incubation time for your specific cell type and experimental question.

Issue 3: Unexpected Effects on Mitochondrial Respiration

Q: I am seeing variable or unexpected changes in mitochondrial oxygen consumption when using this compound. Why might this be?

A: this compound can have complex effects on mitochondrial respiration, and variability can be introduced by several factors.

Troubleshooting Steps:

-

Isomer Purity: The L-isomer is the substrate for CPT2 and is transported into the mitochondria to fuel β-oxidation.[2][4] The D-isomer may act as an inhibitor of this process. If your this compound is contaminated with the L-isomer, you may see a small increase in respiration. Conversely, if you are using the L-isomer and it is contaminated with the D-isomer, you may see inhibition.

-

Mitochondrial Integrity: Ensure the integrity of your isolated mitochondria or cells. Damaged mitochondria will not be able to properly metabolize palmitoylcarnitine.

-

Cofactor Availability: The oxidation of palmitoylcarnitine requires other cofactors, such as L-carnitine. In some experimental systems, the addition of L-carnitine with palmitoylcarnitine was necessary to induce apoptosis in cancer cells, suggesting that endogenous levels of carnitine may be limiting.[18]

-

Inhibitory Effects at High Concentrations: High concentrations of long-chain acylcarnitines can have detergent-like effects on membranes and can be inhibitory to mitochondrial function, potentially leading to uncoupling of oxidative phosphorylation.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO (or ethanol/DMF) to achieve the desired stock concentration (e.g., 10-20 mg/mL).[4][5]

-

Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.[9] Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Viability Assay (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the organic solvent.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[15]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium and MTS reagent but no cells). Express the results as a percentage of the vehicle-treated control.

Visualizations

Caption: Carnitine shuttle system for long-chain fatty acid transport into the mitochondria.

Caption: Logical workflow for troubleshooting inconsistent results.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Palmitoyl-DL-carnitine chloride powder 6865-14-1 [sigmaaldrich.com]

- 7. Palmitoyl-L-carnitine chloride ≥98% (TLC), powder | 18877-64-0 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 11. Synergistic Anti-Tumor Effect of Palmitoylcarnitine and Dasatinib in Liver Cancer [mdpi.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Guidelines for cell viability assays: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Cytotoxicity of D-Palmitoylcarnitine Chloride in Primary Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Palmitoylcarnitine chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cytotoxicity issues that may arise during your experiments with primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an ester derivative of carnitine involved in the metabolism of fatty acids. It plays a crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation, a key process for cellular energy production. In research, it is often used to study fatty acid metabolism, mitochondrial function, and to induce cellular responses related to lipotoxicity.

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?

High concentrations of this compound can be cytotoxic to primary cells. The primary mechanisms of its toxicity involve:

-

Mitochondrial Dysfunction: this compound can disrupt the integrity and function of the mitochondrial membrane. This can lead to a decrease in the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and uncoupling of oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function often leads to an increase in the production of ROS, also known as oxidative stress. This can damage cellular components like lipids, proteins, and DNA.

-

Induction of Apoptosis: The accumulation of ROS and mitochondrial damage can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. This often involves the activation of caspases.

-

Calcium Dysregulation: this compound has been shown to affect intracellular calcium homeostasis, which can contribute to cytotoxicity.

Q3: Are some primary cells more sensitive to this compound than others?

Yes, sensitivity to this compound can vary significantly between different primary cell types. For instance, cardiomyocytes and some cancer cell lines have shown high sensitivity, while cells like gingival fibroblasts and non-transformed colonocytes appear to be more resistant.[1] The metabolic state and antioxidant capacity of the cells can influence their susceptibility.

Q4: How can I reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects:

-

Optimize Concentration and Incubation Time: Titrate the concentration of this compound to find the lowest effective dose for your experimental goals. Similarly, optimizing the incubation time can help minimize toxicity.

-

Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reverse some of the cytotoxic effects by reducing oxidative stress.[1]

-

Ensure Healthy Cell Cultures: Start with healthy, actively growing primary cell cultures. Stressed or unhealthy cells are often more susceptible to chemical insults.

-

Serum in Media: The presence of serum in the culture media can sometimes bind to lipids and reduce the effective concentration of this compound, thereby lowering its toxicity.

Q5: What are the expected morphological changes in primary cells undergoing this compound-induced cytotoxicity?

Common morphological changes include cell rounding, detachment from the culture surface, membrane blebbing, and nuclear condensation, all of which are characteristic features of apoptosis.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Massive cell death observed even at low concentrations. | Primary cells are highly sensitive. | Perform a dose-response curve starting from a very low concentration (e.g., 1 µM) to determine the IC50 for your specific cell type. Reduce the incubation time. |

| Contamination of cell culture. | Check for bacterial or fungal contamination. Use fresh, sterile reagents and practice aseptic techniques. | |

| Poor quality of this compound. | Ensure the compound is of high purity and has been stored correctly. Consider purchasing from a different supplier. | |

| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. |

| Cells are in different growth phases. | Synchronize the cell cycle if possible, or ensure cells are treated at the same confluency level each time. | |

| Inconsistent preparation of this compound solution. | Prepare a fresh stock solution for each experiment and ensure it is fully dissolved. | |

| No cytotoxic effect observed. | Primary cells are resistant. | Increase the concentration of this compound. Increase the incubation time. |

| Inactivation of the compound. | Ensure the compound is not being degraded in the culture medium over time. | |

| Insufficient uptake by the cells. | While generally cell-permeable, ensure your experimental conditions do not hinder its uptake. |

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on different cell types.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value (µM) | Reference |

| SiHa | Cervical Cancer | 33.3 | [1] |

| HeLa | Cervical Cancer | 42.9 | [1] |

| HaCaT | Keratinocyte | 94.1 | [1] |

| Gingival Fibroblast | Primary Fibroblast | 82.7 | [1] |

| Cal27 | Tongue Squamous Cell Carcinoma | 151.1 | [1] |

| MCF7 | Breast Cancer | 94.2 | [1] |

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm) and ROS Production in Rat Ventricular Myocytes

| Concentration (µM) | Effect on ΔΨm | ROS Generation | Reference |

| 1 | Slight hyperpolarization | Gradual and modest increase | |

| 5 | Slight hyperpolarization | Not specified | |

| 10 | Depolarization and mPTP opening | Rapid and large increase |

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

-

Materials:

-

Primary cells

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure mitochondrial ROS levels.

-

Materials:

-

Primary cells

-

Complete culture medium

-

This compound

-

MitoSOX™ Red mitochondrial superoxide (B77818) indicator (or similar probe)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed primary cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or a black-walled 96-well plate for plate reader analysis).

-

Treat the cells with this compound at the desired concentrations and for the appropriate time.

-

After treatment, wash the cells with warm PBS or HBSS.

-

Load the cells with the mitochondrial ROS indicator (e.g., 5 µM MitoSOX™ Red) in HBSS/Ca/Mg for 10-30 minutes at 37°C, protected from light.

-

Wash the cells again to remove the excess probe.

-

Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm for MitoSOX™ Red) or measure the fluorescence intensity using a microplate reader.

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS.

-

Signaling Pathways and Workflows

Below are diagrams illustrating key pathways and workflows related to this compound cytotoxicity.

Caption: this compound induced cytotoxicity pathway.

Caption: General experimental workflow for assessing cytotoxicity.

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of D- and L-Palmitoylcarnitine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the D- and L-isomers of palmitoylcarnitine (B157527), focusing on their distinct roles in fatty acid metabolism and overall biological effects. The content is supported by experimental evidence and presented to facilitate understanding and further research in metabolic pathways and drug development.

Introduction

Palmitoylcarnitine is the ester of carnitine and palmitic acid, a common saturated fatty acid. It plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, the biological activity of palmitoylcarnitine is strictly dependent on its stereochemistry. The naturally occurring and biologically active form is L-palmitoylcarnitine, while the D-isomer is largely considered biologically inert in the context of fatty acid oxidation. This guide will objectively compare the two isomers, highlighting the stereospecificity of the enzymatic machinery involved in their metabolism.

Data Presentation: A Comparative Summary

The following table summarizes the key differences between D- and L-palmitoylcarnitine based on their interaction with the core components of the fatty acid oxidation pathway.

| Feature | L-Palmitoylcarnitine | D-Palmitoylcarnitine | Supporting Evidence/Rationale |

| Biological Role | Essential intermediate in the transport of long-chain fatty acids into mitochondria for β-oxidation. | Considered biologically inert in fatty acid metabolism.[1] | The enzymes of the carnitine shuttle are stereospecific for the L-isomer of carnitine and its acyl esters. |

| Substrate for CPT1 | Yes (formed from L-carnitine and palmitoyl-CoA). | No (D-carnitine is not a substrate for CPT1). | Carnitine Palmitoyltransferase I (CPT1) specifically recognizes and catalyzes the esterification of L-carnitine.[2] |

| Transport via CACT | Yes (transported into the mitochondrial matrix). | No. | The carnitine-acylcarnitine translocase (CACT) is stereospecific for L-acylcarnitines. |

| Substrate for CPT2 | Yes (converted back to palmitoyl-CoA and L-carnitine in the matrix). | No. | Carnitine Palmitoyltransferase II (CPT2) is stereospecific for L-palmitoylcarnitine.[3] |

| Effect on Mitochondrial Respiration | Serves as a substrate to fuel mitochondrial respiration and ATP production.[4] | Does not serve as a substrate for mitochondrial respiration. | Inability to be transported into the mitochondrial matrix and converted to palmitoyl-CoA prevents its entry into the β-oxidation pathway. |

| Toxicity | Can be cytotoxic at high concentrations, potentially through membrane disruption and induction of apoptosis.[5] | May exhibit non-specific toxicity at high concentrations, such as causing cell lysis, likely due to its amphiphilic nature.[6] | The detergent-like properties of long-chain acylcarnitines can disrupt cell membranes irrespective of their stereochemistry at high concentrations. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of stereochemistry in the metabolic fate of palmitoylcarnitine and a typical experimental workflow to assess its effects on mitochondrial respiration.

Detailed Experimental Protocols

This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA and carnitine, and can be adapted to compare the D- and L-isomers of carnitine.

-

Principle: The forward reaction of CPT1 is measured by quantifying the amount of radiolabeled palmitoylcarnitine produced when incubated with radiolabeled carnitine and palmitoyl-CoA.

-

Materials:

-

Isolated mitochondria or cell lysates

-

Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

-

Palmitoyl-CoA

-

L-[methyl-³H]carnitine and unlabeled L-carnitine and D-carnitine

-

Bovine serum albumin (BSA)

-

Malonyl-CoA (as a specific inhibitor of CPT1)

-

Perchloric acid

-

Scintillation fluid and counter

-

-

Procedure:

-

Pre-incubate isolated mitochondria in the assay buffer.

-

Initiate the reaction by adding a mixture of palmitoyl-CoA and either L-[methyl-³H]carnitine (for L-isomer testing) or a mixture of unlabeled D-carnitine and L-[methyl-³H]carnitine (to test for competitive inhibition). A separate reaction with only unlabeled D-carnitine and no L-carnitine would serve as a direct test for D-isomer activity.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by adding perchloric acid.

-

Separate the unreacted [³H]carnitine from the product, [³H]palmitoylcarnitine, using an appropriate method such as ion-exchange chromatography.

-

Quantify the radioactivity of the [³H]palmitoylcarnitine fraction using a scintillation counter.

-

Calculate the specific activity of CPT1 (nmol/min/mg protein).

-

-

Expected Results: A high rate of [³H]palmitoylcarnitine formation is expected with L-carnitine as the substrate. In contrast, no significant product formation is expected with D-carnitine.

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates.

-

Principle: The rate of oxygen consumption by mitochondria is directly proportional to the rate of electron transport and oxidative phosphorylation. By providing either D- or L-palmitoylcarnitine as the primary fuel source, their ability to support mitochondrial respiration can be compared.

-

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., KCl, KH₂PO₄, MgCl₂, HEPES, EGTA, BSA, pH 7.2)

-

Substrates: L-palmitoylcarnitine, D-palmitoylcarnitine, malate (B86768)

-

ADP

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

-

Procedure:

-

Add respiration buffer to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add a known amount of isolated mitochondria to each chamber.

-

Add malate to provide a source of oxaloacetate to initiate the TCA cycle.

-

Record the basal respiration rate (State 2).

-

Add either L-palmitoylcarnitine or D-palmitoylcarnitine to the respective chambers.

-

Initiate active respiration (State 3) by adding a saturating concentration of ADP.

-

Monitor the rate of oxygen consumption until the ADP is phosphorylated to ATP (State 4).

-

Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen atoms consumed).

-

-

Expected Results: Mitochondria incubated with L-palmitoylcarnitine will show a significant increase in oxygen consumption upon the addition of ADP, indicating that it is being actively metabolized. In contrast, mitochondria incubated with D-palmitoylcarnitine are not expected to show a significant increase in respiration beyond the basal rate, as it cannot be transported into the matrix to fuel the electron transport chain.[4]

Conclusion

The biological effects of palmitoylcarnitine are exquisitely dependent on its stereoisomeric form. L-palmitoylcarnitine is a vital component of cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. In contrast, D-palmitoylcarnitine is not recognized by the key enzymes of the carnitine shuttle—CPT1, CACT, and CPT2—and is therefore considered metabolically inert in this pathway. While high concentrations of both isomers may exert non-specific toxic effects due to their amphiphilic nature, only the L-isomer plays a physiological role in fatty acid metabolism. This stereospecificity is a critical consideration for researchers in the fields of metabolism, pharmacology, and drug development.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 3. Reactome | CPT2 converts palmitoyl carnitine to palmitoyl-CoA [reactome.org]

- 4. Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine supplementation induces acylcarnitine production in tissues of very long-chain acyl-CoA dehydrogenase-deficient mice, without replenishing low free carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

D-Palmitoylcarnitine chloride efficacy versus novel fatty acid oxidation inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of prominent novel fatty acid oxidation (FAO) inhibitors. While D-Palmitoylcarnitine chloride is a critical intermediate in the FAO pathway, it is not an inhibitor. Instead, it serves as a substrate for the transport of long-chain fatty acids into the mitochondria for oxidation. This document will, therefore, focus on comparing the inhibitory activities of three well-characterized FAO inhibitors: Etomoxir, Perhexiline (B1211775), and Trimetazidine (B612337), with a particular focus on their action on Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in this metabolic pathway.

The Central Role of this compound in Fatty Acid Oxidation

This compound is an essential molecule in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. It is synthesized on the outer mitochondrial membrane by the enzyme CPT1, which catalyzes the transfer of the palmitoyl (B13399708) group from palmitoyl-CoA to L-carnitine. D-Palmitoylcarnitine is then shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase. Once inside the matrix, CPT2 reverses the process, regenerating palmitoyl-CoA, which can then enter the β-oxidation spiral to generate acetyl-CoA.

Comparative Efficacy of Novel Fatty Acid Oxidation Inhibitors

The primary mechanism for inhibiting fatty acid oxidation often involves the targeting of CPT1. The following table summarizes the in vitro efficacy of Etomoxir, Perhexiline, and Trimetazidine as inhibitors of CPT1.

| Inhibitor | Target | IC50 Value | Tissue/Species | Reference |

| Etomoxir | CPT1a | 5-20 nM | - | [1] |

| CPT1 | 0.1 µM | Human hepatocytes | ||

| CPT1 | 1 µM | Guinea pig hepatocytes | ||

| CPT1 | 10 µM | Rat hepatocytes | ||

| Perhexiline | CPT1 | 77 µM | Rat heart | [2][3][4] |

| CPT1 | 148 µM | Rat liver | [2][3][4] | |

| Trimetazidine | CPT1 | 1.3 mM | Rat myocardium | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentrations and the specific isoform of the enzyme being assayed.

Signaling Pathways and Inhibition

The following diagram illustrates the fatty acid oxidation pathway and the points of inhibition for the compared novel inhibitors.

Caption: Fatty acid oxidation pathway and points of inhibition.

Experimental Protocols

CPT1 Inhibition Assay (Radiometric Method)

This protocol describes a method to determine the inhibitory potential of compounds on CPT1 activity in isolated mitochondria.

Materials:

-

Isolated mitochondria from rat liver or heart

-

Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 1% (w/v) fatty acid-free BSA, pH 7.4

-

Substrates: Palmitoyl-CoA, L-[³H]Carnitine

-

Inhibitors: Test compounds (e.g., Etomoxir, Perhexiline, Trimetazidine) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: 1 M HCl

-

Scintillation cocktail

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.

-

Reaction Setup: In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

Test inhibitor at various concentrations (or vehicle control)

-

Isolated mitochondria (typically 20-50 µg of protein)

-

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding a mixture of Palmitoyl-CoA (final concentration ~100 µM) and L-[³H]Carnitine (final concentration ~100 µM, with a specific activity of ~1 µCi/µmol).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding ice-cold Stop Solution.

-

Separation of Product: Separate the radiolabeled product, [³H]Palmitoylcarnitine, from the unreacted [³H]Carnitine. This can be achieved by passing the reaction mixture through a cation exchange column (e.g., Dowex). The unreacted [³H]Carnitine will bind to the column, while the [³H]Palmitoylcarnitine will be in the flow-through.

-

Quantification: Collect the flow-through, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of CPT1 activity (nmol/min/mg protein). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Experimental workflow for a CPT1 inhibition assay.

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This protocol measures the effect of inhibitors on the rate of fatty acid oxidation in live cells by monitoring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

Culture medium

-

Seahorse XF Base Medium

-

Substrates: Long-chain fatty acid (e.g., Palmitate-BSA conjugate), L-Carnitine, Glucose

-

Inhibitors: Test compounds (e.g., Etomoxir)

-

Mitochondrial stress test compounds (optional): Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow overnight.

-